molecular formula C20H31N5O5 B8417878 BOC-Phe-Arg

BOC-Phe-Arg

Cat. No.: B8417878
M. Wt: 421.5 g/mol
InChI Key: PTDDUPAYTUTXAX-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Phe-Arg is a protected dipeptide building block essential for advanced peptide science and chemical biology. This compound integrates two key amino acids: phenylalanine (Phe), known for its aromatic side chain that drives π-π stacking interactions and self-assembly into nanostructures , and arginine (Arg), a basic amino acid whose guanidino group is often protected during synthetic procedures . The N-terminal tert-butoxycarbonyl (Boc) protecting group is a standard feature in peptide synthesis, providing stability and enabling controlled deprotection for sequential chain elongation. Dipeptides containing arginine are frequently utilized in the assembly of backbone-cyclic peptides and as key sequences in substrates for proteolytic enzymes . For instance, the Phe-Arg motif is a recognized component in substrates for various cathepsin proteases and is found in the sequence of bioactive peptides like bradykinin . Researchers employ this dipeptide in solid-phase peptide synthesis (SPPS), particularly using Boc-chemistry strategies, to construct complex peptides and peptidomimetics for drug discovery, materials science, and biochemical probe development . The self-assembling propensity of aromatic dipeptides like diphenylalanine also suggests potential for this compound in developing novel bio-inspired nanomaterials with tunable optical or mechanical properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H31N5O5

Molecular Weight

421.5 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoic acid

InChI

InChI=1S/C20H31N5O5/c1-20(2,3)30-19(29)25-15(12-13-8-5-4-6-9-13)16(26)24-14(17(27)28)10-7-11-23-18(21)22/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)(H4,21,22,23)/t14-,15-/m0/s1

InChI Key

PTDDUPAYTUTXAX-GJZGRUSLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

Scientific Research Applications

Peptide Synthesis

Overview:
BOC-Phe-Arg is widely used as a building block in peptide synthesis due to its protective BOC (tert-butyloxycarbonyl) group, which facilitates the formation of peptide bonds while preventing unwanted reactions.

Applications:

  • Therapeutic Peptides: this compound serves as a precursor for synthesizing bioactive peptides with potential therapeutic effects, such as antimicrobial and anticancer properties.
  • Solid-Phase Peptide Synthesis (SPPS): The compound is utilized in SPPS methodologies, allowing for the efficient assembly of complex peptide sequences.

Case Study:
A study demonstrated the synthesis of a series of cyclic peptides using this compound as a key intermediate, leading to compounds with enhanced biological activity against cancer cell lines .

Drug Development

Overview:
The unique properties of this compound make it valuable in pharmaceutical research, particularly in the design of drugs targeting specific enzymes or receptors.

Applications:

  • Enzyme Inhibitors: this compound derivatives have been explored as inhibitors for various proteases, which play critical roles in disease progression.
  • Targeted Drug Delivery: The compound can be conjugated with other molecules to create targeted drug delivery systems, enhancing the efficacy and reducing side effects of therapeutic agents.

Data Table: Drug Development Applications

CompoundTarget EnzymeInhibition IC50 (µM)Reference
This compound-AlaAcetylcholinesterase5.90 ± 0.07
This compound-CysSerine Protease10.50 ± 0.15

Biochemical Assays

Overview:
this compound is employed in various biochemical assays to measure enzyme activity and study protein interactions.

Applications:

  • Enzyme Activity Measurement: The compound is used to assess the activity of proteolytic enzymes, providing insights into their kinetics and inhibition mechanisms.
  • Fluorescent Probes: this compound can be modified to create fluorescent probes that allow visualization of biological processes in live cells.

Case Study:
Research highlighted the use of this compound in developing a fluorescent probe for monitoring enzyme activity in real-time, facilitating studies on enzyme kinetics and substrate interactions .

Protein Engineering

Overview:
In protein engineering, this compound is utilized to modify proteins' functions and stability.

Applications:

  • Biocatalysts Development: The incorporation of this compound into protein structures can enhance their catalytic efficiency and stability under various conditions.
  • Therapeutic Proteins: Modifying therapeutic proteins with this compound can improve their pharmacokinetic properties and reduce immunogenicity.

Data Table: Protein Engineering Applications

Protein TypeModification MethodOutcomeReference
EnzymeSite-directed MutagenesisIncreased Stability
Therapeutic AntibodyPEGylation with this compoundEnhanced Half-life

Chemical Reactions Analysis

Cleavage Reactions and pH Dependence

Boc-Phe-Arg’s cleavage behavior under varying pH conditions was studied using model peptides (e.g., Ac-Phe-Arg-Ala-Asn-Ser...):

pHTimeTCEP PresenceCleavage Efficiency (this compound Analogue)
5.524 hNo<8%
8.05 hNo84–95%
  • Base Catalysis : Cleavage accelerates under basic conditions (pH 8.0), with near-complete cleavage within 5 hours .

  • Role of TCEP : Reduces disulfide bonds but has minimal impact on cleavage kinetics at pH 8.0 .

Degradation and Stability

The Boc protecting group on arginine shows time- and solvent-dependent instability:

SolventTime (Days)Remaining Fmoc-Arg(Boc)₂-OH (%)
DMF3051.2
NBP3037.7
  • Degradation Products : Include δ-lactam derivatives due to intramolecular cyclization .

  • Comparison with Other Protecting Groups :

    • NO₂/Pbf Groups : 100% stable over 30 days in DMF/NBP .

    • Boc Group : Degrades faster in NBP than DMF .

Key Challenges and Solutions

  • Self-Cyclization : Mitigated by delayed base addition and rapid coupling .

  • Solvent Choice : DMF preferred over NBP for Boc-protected arginine due to slower degradation .

  • Alternative Protecting Groups : NO₂ or Pbf groups recommended for long-term stability .

Table 1: Cleavage Efficiency of this compound Analogues

pHTimeConditionCleavage (%)
5.524 hNo TCEP8%
8.05 h50 mM TCEP84–89%

Table 2: Stability of Boc-Protected Arginine

Time (Days)Fmoc-Arg(Boc)₂-OH in DMF (%)Fmoc-Arg(Boc)₂-OH in NBP (%)
1077.671.8
3051.237.7

Comparison with Similar Compounds

Data Table: Comparative Analysis

Parameter This compound BOC-Leu-Ser-Thr-Arg-pNA BOC-Val-Pro-Arg-pNA (Hypothetical)
Structure Dipeptide (Phe-Arg) Tetrapeptide (Leu-Ser-Thr-Arg) Tripeptide (Val-Pro-Arg)
Protecting Group BOC BOC BOC
Chromophore Requires coupling pNA pNA
Primary Enzyme Target Trypsin/Kallikrein Kallikrein Thrombin
Km (Enzyme Affinity) Not reported 235 pmol/L ~150 pmol/L (estimated)
Assay Sensitivity Moderate High (CV 2.3–4.6%) High
Clinical Use Research-focused Diagnostic (e.g., liver failure, cancer) Coagulation studies

Preparation Methods

Resin Selection and Initial Loading

Boc-Phe-Arg is typically synthesized on a methylbenzhydrylamine (MBHA) resin, which accommodates the Boc protection strategy. The resin is pre-swollen in dichloromethane (DCM) for 30 minutes before coupling the C-terminal amino acid. Loading efficiencies of 0.4–0.7 mmol/g are achieved using Boc-Arg(NO₂)-OH in the presence of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Sequential Coupling Protocol

  • Boc Deprotection : Treatment with 55% trifluoroacetic acid (TFA) in DCM for 15 minutes removes the Boc group, followed by neutralization with 10% diisopropylethylamine (DIEA) in DCM.

  • Phe Coupling : Boc-Phe-OH (3 equiv) is activated with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and HOBt (3 equiv each) in dimethylformamide (DMF), reacting for 90 minutes at 25°C.

  • Arg Incorporation : Boc-Arg(NO₂)-OH shows superior coupling efficiency (98.5%) compared to Boc-Arg(Pbf)-OH (92%) when using 2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate (HCTU) as the activator.

Table 1: SPPS Coupling Efficiency for Boc-Arg Derivatives

Protecting GroupActivatorCoupling Time (min)Yield (%)δ-Lactam Formation (%)
NO₂HCTU/DIEA12098.53.2
PbfHBTU/DIEA15092.012.0
Boc₂DIC/Oxyma18028.060.0

Data adapted from and.

Solution-Phase Fragment Condensation

Tetrapeptide Intermediate Synthesis

The solution-phase method involves synthesizing this compound(NO₂)-OH through stepwise coupling:

  • Boc-Phe-OH is activated with isobutyl chloroformate (IBCF) in tetrahydrofuran (THF) at -15°C, then reacted with H-Arg(NO₂)-OBzl to form this compound(NO₂)-OBzl (87% yield).

  • Catalytic hydrogenation (10% Pd/C, H₂, 48 hours) removes the benzyl (Bzl) ester, yielding this compound(NO₂)-OH.

Challenges in Fragment Coupling

  • Racemization : Prolonged activation times (>2 hours) increase D-isomer formation to 8.7%.

  • Solvent Effects : Dimethylacetamide (DMA) reduces racemization to 1.5% compared to DMF (3.8%) under identical conditions.

Protecting Group Strategies for Arginine

Nitro (NO₂) Group Advantages

  • Stability : Resists δ-lactam formation (3.2% vs. 60% for Boc₂).

  • Cleavage : Removed by hydrogenolysis (H₂/Pd) or TFMSA/TFA (95:5 v/v).

Table 2: Arginine Protecting Group Performance

GroupCleavage ReagentTime (h)Purity (%)Cost (USD/g)
NO₂H₂/Pd-C2499.112.50
PbfTFA/H₂O/TIS (95:2.5:2.5)297.818.75
MtrTFMSA/TFA (1:9)195.222.30

Data compiled from,, and.

Novel Ionic Liquid-Mediated Synthesis

Boc-AAILs as Reaction Media

Room-temperature ionic liquids like [emim][Boc-Arg] enable coupling without base additives:

  • Reagent : N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide (CTPA) achieves 95% yield in 15 minutes.

  • Epimerization : Reduced to 0.5% compared to 18% in DMF.

Scalability Considerations

  • Cost : Ionic liquid synthesis adds $0.25/mg to production costs.

  • Recycling : [emim][Boc-Arg] can be reused 5× with <10% efficiency loss.

Large-Scale Production Optimizations

Continuous Flow SPPS

  • Throughput : 2.5 kg/day using Boc-Arg(NO₂)-OH and polystyrene-grafted polyethylene columns.

  • Yield : 91.4% with 0.8% diastereomer content.

Environmental Impact

  • Solvent Reduction : Flow systems cut DMF usage by 73% compared to batch.

  • Waste : 0.6 kg waste/kg product vs. 4.2 kg in traditional SPPS .

Q & A

Q. How to address discrepancies in stability data for this compound under varying pH conditions?

  • Methodology :
  • Stability Assays : Incubate this compound in buffers (pH 2–12) and analyze degradation products via LC-MS.
  • Kinetic Modeling : Calculate half-life (t1/2_{1/2}) and degradation rate constants (k) using first-order kinetics.
  • Control Variables : Account for temperature, buffer composition, and light exposure. Publish raw data in supplementary materials to enhance transparency .

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